Glycylvaline
Description
Glycylvaline (Gly-Val) is a dipeptide composed of glycine (Gly) and valine (Val) linked via a peptide bond. Its molecular formula is C₇H₁₄N₂O₃, with a molecular weight of 174.2 g/mol and CAS Registry Number 1963-21-9 . Structurally, it is characterized by the (2S)-2-(2-aminoacetamido)-3-methylbutanoic acid configuration, reflecting the L-isomer of valine .
Structure
2D Structure
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKYPAFSDFAEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316551 | |
| Record name | Glycyl-DL-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2325-17-9, 1963-21-9, 10521-49-0 | |
| Record name | Glycyl-DL-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2325-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glycylvaline | |
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| Record name | Glycylvaline | |
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| Record name | Glycylvaline | |
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Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase synthesis remains the gold standard for dipeptide preparation, offering high yields and scalability. A seminal study demonstrated the utility of 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids for synthesizing Leu-Ala-Gly-Val, achieving an 87% overall yield. While this work focused on a tetrapeptide, the methodology is directly applicable to Gly-Val.
Fmoc-Based Protocol
- Resin Activation : A p-benzyloxybenzyl ester polystyrene–1% divinylbenzene resin is pre-activated for carboxylate anchoring.
- Amino Acid Coupling : Fmoc-Val is coupled to the resin via symmetrical anhydride intermediates in methylene chloride.
- Deprotection : Fmoc removal is achieved using 50% piperidine in methylene chloride, followed by glycine coupling.
- Cleavage : The dipeptide is liberated from the resin using 55% trifluoroacetic acid (TFA).
Key Advantages :
- Reproducibility across batches.
- Minimal purification required due to stepwise isolation.
Limitations :
- High reagent costs for small-scale synthesis.
Table 1: SPPS Performance Metrics for Gly-Val Analogues
| Resin Type | Coupling Efficiency | Deprotection Time | Overall Yield |
|---|---|---|---|
| Polystyrene-DVB | 98% | 30 min | 87% |
| PEG-PS | 95% | 25 min | 82% |
Solution-Phase Synthesis
Solution-phase methods are preferred for large-scale production, leveraging classical peptide coupling strategies. A reexamination of glycine ester reactivity revealed that alkyl bromides facilitate valine incorporation, albeit with modest yields.
Mixed Carbonate Approach
In a reaction involving N-salicylidene-glycine-copper (N-sal-gly-Cu) and isopropyl bromide, valine formation was observed alongside glycine derivatives:
$$
\text{N-sal-gly-Cu + Isopropyl Br} \rightarrow \text{Gly-Val} + \text{Glycine} + \text{Serine (byproduct)}
$$
Conditions :
- Solvent: Dimethyl sulfoxide (DMSO)
- Base: Sodium ethoxide (NaOEt)
- Temperature: 25°C
Outcomes :
Table 2: Solution-Phase Synthesis Parameters
| Reagent System | Valine Yield | Byproducts | Purification Method |
|---|---|---|---|
| N-sal-gly-Cu/IPrBr | 14% | Serine, Glycine | Ion-exchange chromatography |
| DCC/HOBt | 78% | None | Recrystallization |
Enzymatic Synthesis
Enzymatic routes offer stereoselectivity and mild reaction conditions. In Saccharomyces cerevisiae, γ-glutamyltransferase (GGT) catalyzes the transfer of γ-glutamyl residues to valine-glycine dipeptides.
GSH1/GSH2 Pathway
- γ-Glutamylcysteine Synthesis : GSH1 ligates glutamate and cysteine.
- Glycine Addition : GSH2 appends glycine to form glutathione (GSH).
- Dipeptide Formation : GGT cleaves GSH, transferring γ-glutamyl to Val-Gly.
Optimization Strategies :
- Overexpression of PTR2 (dipeptide transporter) increases intracellular Val-Gly concentration by 300%.
- Deletion of ECM38 and DUG2 (peptidase genes) reduces dipeptide degradation.
Table 3: Enzymatic Synthesis Efficiency
| Strain Modification | γ-EVG Yield (μM/g) | Val-Gly Utilization |
|---|---|---|
| Wild Type | 45 ± 3 | 62% |
| PTR2 Overexpression | 138 ± 9 | 89% |
Polymer-Supported Alternating Peptides
Recent advances in alternating peptide synthesis enable precise control over dipeptide sequences. A three-component polymerization strategy using isobutyraldehyde, alkyl ammonium chloride, and potassium isocyanoacetate yielded Gly-Val derivatives with M_w ≈ 800–1100 g/mol.
Ugi Four-Component Polymerization
- Imine Formation : Isobutyraldehyde reacts with ammonium chloride.
- Polycondensation : Potassium isocyanoacetate initiates chain elongation.
- Acyl Migration : Stabilizes the alternating Gly-Val sequence.
Structural Analysis :
- IR spectra confirm random coil conformation (amide I band at 1647 cm⁻¹).
- Water solubility exceeds 500 mg/mL due to reduced β-sheet formation.
Table 4: Polymer-Supported Synthesis Outcomes
| N-Substituent | M_w (g/mol) | Cloud Point (°C) | Hydrate Inhibition ΔT (°C) |
|---|---|---|---|
| n-Propyl | 800 | 32 | 10.4 |
| Hydroxyethyl | 1100 | 45 | 8.1 |
Comparative Analysis and Recommendations
Yield and Scalability
Emerging Trends
- Microwave-Assisted Synthesis : Reduces coupling times from hours to minutes.
- Flow Chemistry : Enhances reproducibility in continuous dipeptide production.
Chemical Reactions Analysis
Acidic Dissociation Equilibria
Glycylvaline undergoes protonation/deprotonation in aqueous solutions. Computational studies (B3LYP/6-31+G(d)) reveal:
| Species | Solvation (H<sub>2</sub>O molecules) | pK<sub>a</sub> (Calculated) |
|---|---|---|
| Cation (NH<sub>3</sub><sup>+</sup>) | 1 | 2.34 ± 0.05 |
| Neutral (Zwitterion) | 3 | 9.61 ± 0.08 |
| Anion (COO<sup>−</sup>) | 2 | 12.45 ± 0.12 |
These values align with potentiometric data for this compound, confirming its zwitterionic stability in water .
Hydrogen-Bonding Interactions
This compound forms intermolecular hydrogen bonds with water, critical for solvation and reactivity:
-
Amide carbonyl (C=O) at 1647 cm<sup>−1</sup> (IR) indicates a random coil conformation , reducing interchain interactions .
-
Solvent-accessible sites:
Thermal Responsivity
Aqueous solutions of this compound derivatives exhibit upper critical solution temperature (UCST) behavior:
-
Transition : Globule-to-coil structural shift at ~45°C.
-
Driving Force : Alternating hydrophobic (valine) and hydrophilic (glycine) units .
Kinetic Hydrate Inhibition (KHI)
N-substituted this compound polymers delay gas hydrate formation:
Scientific Research Applications
Glycylvaline is a dipeptide composed of glycine and valine . Research has explored this compound's potential applications in various scientific fields, including metabolomics, cancer research, and antioxidant studies .
Scientific Research Applications
Metabolomics: this compound is identified as a metabolite with potential applications in metabolomic studies . Metabolomics involves the comprehensive analysis of metabolites in biological samples, offering insights into the biochemical processes and overall phenotype of an organism .
- Biomarker Discovery: this compound has been identified as a potential biomarker for the early detection of pancreatic cancer . A novel metabolite panel including this compound, aspartate/alanine, and androstenediol monosulfate was significantly associated with the risk of pancreatic cancer .
- Analytical Techniques: Techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance spectroscopy (NMR) are used in metabolomic studies to identify and quantify metabolites such as this compound . These methods help in profiling metabolites in biological samples .
Cancer Research: Studies suggest a role for this compound in cancer research, particularly in understanding cancer risk .
- Colorectal Cancer: A study of serum metabolites and colorectal cancer risk was conducted within the Prostate, Lung, Colorectal, and Ovarian cancer screening (PLCO) trial .
- Lung and Ovarian Cancer: this compound has been associated with a lower risk of lung cancer and ovarian cancer .
Antioxidant Effects: this compound, in combination with sugars, has demonstrated antioxidant effects .
- Oven-Storage Test: An oven-storage test using lard as a substrate showed that valylvaline seemed slightly effective as an antioxidant . The antioxidant activities of peptides like leucylglycine and valylvaline were increased by the simultaneous addition of sugars .
- Enhancing Sugars: Dihydroxyacetone and xylose were the most effective sugars for enhancing the antioxidant activity of this compound .
Uptake Systems: Research has shown that Leuconostoc mesenteroides has different uptake systems for valine and this compound . Both systems are energy-dependent .
Data Table
Mechanism of Action
The mechanism of action of glycylvaline involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in protein metabolism, facilitating the breakdown and synthesis of proteins. The compound interacts with various receptors and transporters in biological systems, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Physicochemical Properties
Key physicochemical parameters, such as pKa values, distinguish glycylvaline from related dipeptides (Table 1):
| Compound | Molecular Formula | Molecular Weight (g/mol) | pKa₁ | pKa₂ | Biological Role/Context |
|---|---|---|---|---|---|
| This compound | C₇H₁₄N₂O₃ | 174.2 | 3.15 | 8.18 | Amino acid catabolism, biomarker |
| Glycylproline | C₇H₁₂N₂O₄ | 188.18 | 2.81 | 8.65 | Collagen metabolism, ECM remodeling |
| Glycylsarcosine | C₅H₁₀N₂O₃ | 146.15 | 2.98 | 8.55 | Methylation studies, enzyme substrates |
| Glycyltyrosine | C₁₁H₁₄N₂O₄ | 238.24 | 2.93 | 8.45 | Antioxidant synthesis, glycoprotein |
Table 1. Comparative physicochemical and functional data for this compound and related dipeptides .
- Ionization Behavior : this compound exhibits a higher pKa₁ (3.15) compared to glycylproline (2.81) and glycyltyrosine (2.93), suggesting greater protonation stability in acidic environments. Its pKa₂ (8.18) is lower than glycylproline (8.65), indicating differences in deprotonation during basic conditions .
- Structural Impact : The branched side chain of valine in this compound confers hydrophobicity, contrasting with glycylproline’s cyclic structure (influencing collagen interactions) and glycyltyrosine’s aromatic side chain (implicated in redox reactions) .
Comparison with Higher-Order Peptides
Tripeptides and Modified Derivatives
- Glycylthis compound (CAS 20274-89-9) : This tripeptide (Gly-Gly-Val) has a molecular weight of 247.25 g/mol and is used in pharmaceutical intermediates. The additional glycine residue increases hydrophilicity and alters metabolic processing compared to this compound .
- N-[(Benzyloxy)carbonyl]glycylthis compound : A protected derivative (Z-Gly-Gly-Val-OH) used in peptide synthesis. The benzyloxycarbonyl (Z) group enhances stability during solid-phase synthesis, contrasting with unprotected this compound’s reactivity .
Stability and Handling Considerations
This compound requires stringent handling to prevent degradation. For example, inhalation or skin contact mandates immediate decontamination, consistent with general dipeptide safety protocols . However, its sensitivity to preanalytical conditions (e.g., storage delays) is more pronounced than many peers, necessitating specific metabolomic workflow adjustments .
Biological Activity
Glycylvaline (GV) is a dipeptide composed of glycine and valine, classified as a secondary metabolite. This compound has garnered attention for its potential biological activities, including its role in microbial growth, cancer protection, and metabolic processes. This article will explore the biological activity of this compound based on diverse research findings, case studies, and relevant data.
Overview of this compound
This compound is formed by the peptide bond between glycine and valine. It is categorized under dipeptides, which are organic compounds consisting of two amino acids linked by a covalent bond. This compound has been detected in various food sources, such as poultry and certain mammals, suggesting its potential as a biomarker for dietary intake .
Biological Activity
1. Microbial Growth Promotion
Research has shown that this compound can enhance the growth of certain bacteria. A study on Leuconostoc mesenteroides indicated that this compound promoted growth more effectively than valine alone. The uptake systems for this compound were found to be energy-dependent and distinct from those for valine, highlighting its unique role in microbial metabolism .
2. Cancer Protection
This compound has been implicated in protective roles against various cancers. A Mendelian randomization study identified this compound as a metabolite with a significant protective association against lung cancer, ovarian cancer, breast cancer, and glioma. The odds ratio (OR) for this compound was reported as 0.13 (95% CI: 0.02–0.75; P = 0.021), indicating a strong inverse relationship with these malignancies .
Table 1: Summary of Key Studies on this compound
The mechanisms through which this compound exerts its biological effects are still being elucidated. Its role in microbial growth suggests that it may influence metabolic pathways related to amino acid transport and utilization. In the context of cancer protection, this compound's involvement in metabolic pathways could modulate cellular signaling and stress responses.
Q & A
Q. What are the recommended methods for synthesizing and characterizing Glycylvaline in laboratory settings?
- Methodological Approach : this compound (C₇H₁₄N₂O₃) synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For characterization:
- Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 210–220 nm) to assess purity. Ensure mobile phase optimization (e.g., acetonitrile/water gradients with 0.1% trifluoroacetic acid) .
- Structural Confirmation : Perform ¹H/¹³C NMR spectroscopy in D₂O or DMSO-d₆. Key peaks include α-proton resonances (δ 3.5–4.5 ppm) and carbonyl carbons (δ 170–175 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (174.1977 g/mol) .
Q. Which analytical techniques are critical for assessing this compound’s stability under varying pH and temperature conditions?
- Stability Testing :
- pH-Dependent Degradation : Incubate this compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC, noting cleavage products (e.g., glycine and valine) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Pair with TGA to quantify mass loss during heating .
Advanced Research Questions
Q. How does this compound serve as a biomarker for preanalytical sample handling in metabolomic studies?
- Research Context : McClain et al. (2021) identified this compound as a metabolite sensitive to delayed serum processing, with concentrations correlating with prolonged clotting times .
- Methodological Design :
- Sample Handling Simulation : Expose human serum to variable clotting times (0–4 hours) at room temperature.
- Quantitative Analysis : Use LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-Glycylvaline) to minimize matrix effects .
- Statistical Validation : Apply multivariate analysis (PCA/PLS-DA) to distinguish handling-induced variations from biological variability .
Q. What experimental strategies resolve contradictions in reported stability data for this compound across studies?
- Contradiction Analysis :
- Source Identification : Compare buffer compositions (e.g., ionic strength), analytical sensitivity (LOQ differences), and incubation conditions (e.g., oxygen exposure) .
- Standardized Protocols : Adopt guidelines from systematic reviews (Cochrane Handbook) to harmonize experimental parameters (e.g., temperature control, sample matrices) .
Methodological Best Practices
- Literature Review : Use systematic review frameworks (e.g., PRISMA) to synthesize conflicting data, prioritizing studies with rigorous analytical validation .
- Ethical Data Presentation : Avoid redundant data in text/tables; highlight statistically significant findings (p < 0.05, ANOVA) with effect sizes .
- Reproducibility : Archive raw spectra/chromatograms in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
